

Technical Support Center: Improving Yield in 2-Cyano-3-nitropyridine Synthesis

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Compound of Interest

Compound Name: 2-Cyano-3-nitropyridine

Cat. No.: B1583967

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Welcome to the technical support center for the synthesis of **2-Cyano-3-nitropyridine**. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chemical intermediate. As a versatile precursor for various biologically active compounds and advanced materials, optimizing its synthesis is key to efficient research and development.^[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate common challenges and improve your reaction yields and product purity.

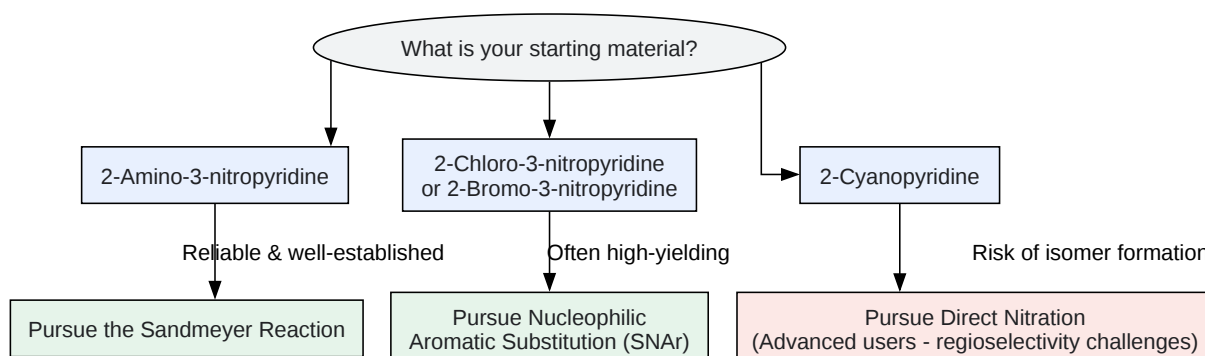
Section 1: Choosing Your Synthetic Pathway

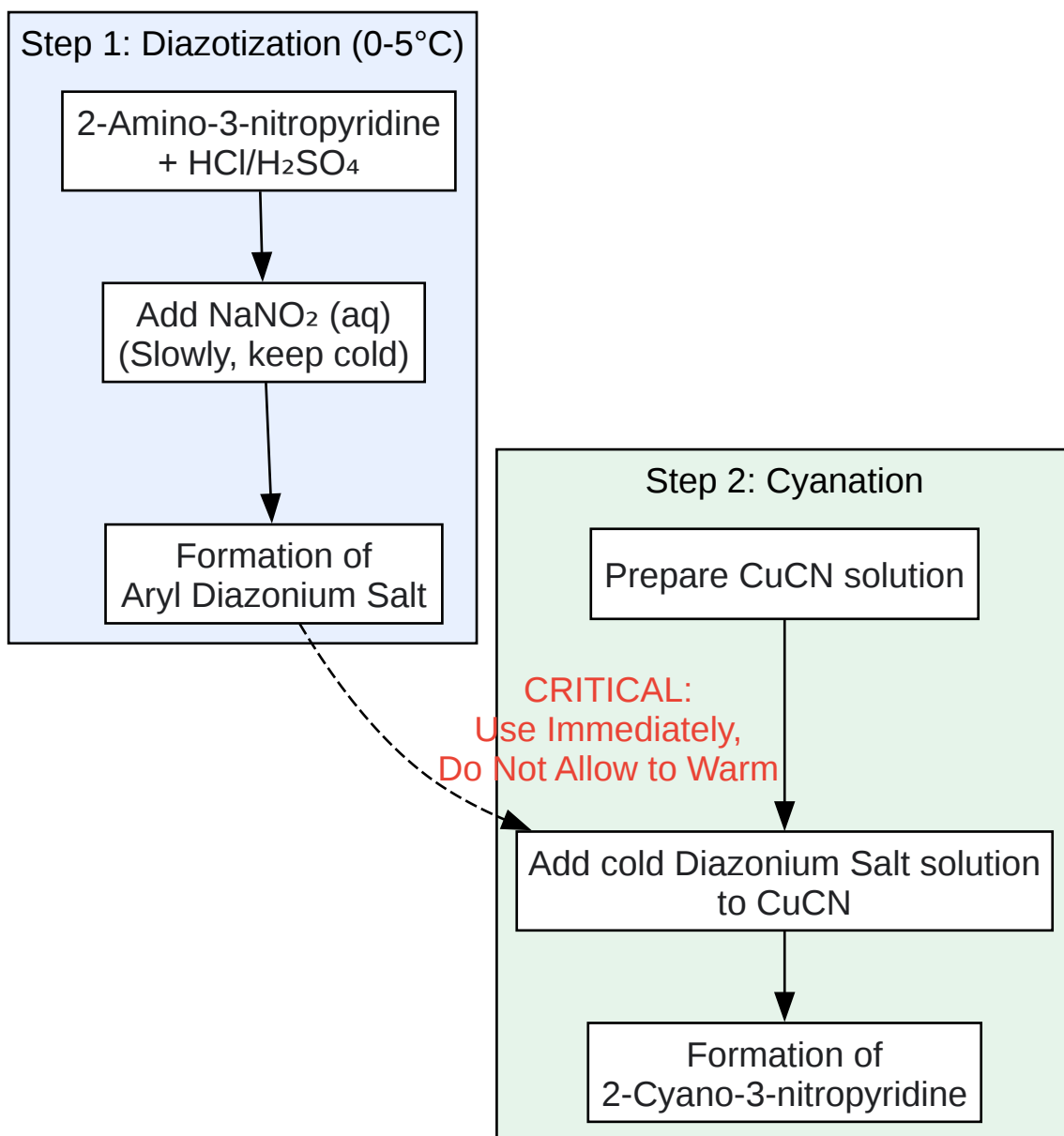
The synthesis of **2-Cyano-3-nitropyridine** can be approached via several routes, each with distinct advantages and challenges. The optimal choice often depends on the availability of starting materials, scale, and safety considerations. The three most common strategies are:

- Nucleophilic Aromatic Substitution (S_NAr): Cyanation of a 2-halogeno-3-nitropyridine (e.g., 2-chloro- or 2-bromo-3-nitropyridine).
- The Sandmeyer Reaction: Conversion of 2-amino-3-nitropyridine to the target molecule via a diazonium salt intermediate.
- Direct Nitration: Nitration of 2-cyanopyridine, which requires stringent control to achieve the correct regioselectivity.^[1]

Synthetic Route Decision Workflow

Use the following diagram to select the most appropriate synthetic route based on your available starting materials.





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Sources

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